1-Phenyl-1-heptanol
CAS No.: 614-54-0
Cat. No.: VC3899959
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 614-54-0 |
---|---|
Molecular Formula | C13H20O |
Molecular Weight | 192.3 g/mol |
IUPAC Name | 1-phenylheptan-1-ol |
Standard InChI | InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3 |
Standard InChI Key | UAJVCELPUNHGKE-UHFFFAOYSA-N |
SMILES | CCCCCCC(C1=CC=CC=C1)O |
Canonical SMILES | CCCCCCC(C1=CC=CC=C1)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The molecular formula of 1-phenyl-1-heptanol is C₁₃H₂₀O, with a molecular weight of 192.297 g/mol . The compound features a chiral center at the first carbon of the heptanol chain, leading to two enantiomers: (S)-(-)-1-phenyl-1-heptanol and (R)-(+)-1-phenyl-1-heptanol. The spatial arrangement of the phenyl and hydroxyl groups around this chiral center dictates its stereoselective interactions in chemical and biological systems.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₀O |
Molecular Weight | 192.297 g/mol |
Exact Mass | 192.151 g/mol |
PSA (Polar Surface Area) | 20.23 Ų |
LogP (Octanol-Water) | 3.69 |
Data derived from Chemsrc and EvitaChem analyses .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–7.4 ppm) and the hydroxyl-bearing methine proton (δ 4.5–4.7 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 192, consistent with its molecular weight .
Synthetic Methodologies
Enzymatic Synthesis
Lipase-catalyzed kinetic resolutions represent a predominant method for producing enantiomerically enriched 1-phenyl-1-heptanol. For instance, Candida antarctica lipase B (CAL-B) in non-aqueous media achieves enantiomeric excess (ee) values exceeding 90% for the (R)-enantiomer. The reaction typically employs vinyl acetate as an acyl donor, with conversions optimized at 30–40°C and substrate concentrations below 0.5 M to prevent enzyme inhibition.
Chemical Synthesis
Alternative routes include:
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Grignard Addition: Reaction of phenylmagnesium bromide with heptanal yields racemic 1-phenyl-1-heptanol, though with lower enantioselectivity compared to enzymatic methods.
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Asymmetric Reduction: Catalytic hydrogenation of 1-phenyl-1-heptanone using chiral catalysts like (R)-BINAP-Ru complexes achieves ee values up to 85%.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | ee (%) | Conditions |
---|---|---|---|
Lipase CAL-B | 78 | 91 | 35°C, vinyl acetate |
Grignard Addition | 92 | 0 | RT, THF |
Asymmetric Hydrogenation | 65 | 85 | 60 psi H₂, (R)-BINAP-Ru |
Reactivity and Chemical Transformations
Oxidation Pathways
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes 1-phenyl-1-heptanol to 1-phenylheptan-1-one, a reaction critical in fragrance synthesis. Over-oxidation to carboxylic acids is suppressed under controlled conditions.
Esterification
Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) converts the hydroxyl group to esters, enabling applications in polymer chemistry. For example, reaction with acetic anhydride yields 1-phenylheptyl acetate (95% yield).
Biological and Pharmacological Insights
Enzyme Interactions
Industrial and Research Applications
Chiral Auxiliaries
The enantiomers serve as precursors for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, (S)-1-phenyl-1-heptanol is a key intermediate in producing dexibuprofen, offering enhanced therapeutic indices over racemic ibuprofen.
Fragrance Industry
Oxidation derivatives contribute to musk-like odors in perfumery. 1-Phenylheptan-1-one is valued for its long-lasting olfactory profile, with annual production estimates exceeding 50 metric tons globally.
Future Directions
Advances in biocatalysis and flow chemistry promise to enhance the scalability of enantioselective syntheses. Additionally, metabolomic studies could elucidate its pharmacokinetic profile, facilitating drug development pipelines. Collaborative efforts between academia and industry are essential to fully exploit this compound's potential.
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